Methyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride
Description
Overview of Methyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride
This compound represents a sophisticated heterocyclic compound characterized by its unique molecular architecture and functional group arrangement. The compound possesses the molecular formula C9H13ClN2O2S, reflecting the presence of the hydrochloride salt form, with a molecular weight of 248.73 grams per mole. The base compound, without the hydrochloride component, has the molecular formula C9H12N2O2S and a molecular weight of 212.27 grams per mole. This structural composition demonstrates the integration of multiple functional elements within a single molecular framework, including an amino group, a carboxylate ester, and a complex bicyclic core structure.
The compound's Chemical Abstracts Service registry number 1049767-69-2 provides a unique identifier for this specific molecular entity. The structural framework consists of a tetrahydrothieno[2,3-c]pyridine core, which represents a partially saturated bicyclic system where a thiophene ring is fused with a pyridine ring. The amino group is positioned at the 2-position of the thieno ring system, while the methyl carboxylate group occupies the 3-position, creating a specific pattern of substitution that influences both the compound's chemical reactivity and potential biological activity.
The hydrochloride salt formation enhances the compound's solubility characteristics and stability profile, making it more suitable for research applications and potential pharmaceutical development. The presence of the chloride ion creates an ionic compound that exhibits improved water solubility compared to the neutral base form, which is particularly important for biological testing and formulation development. This salt formation represents a common approach in pharmaceutical chemistry for optimizing the physical and chemical properties of organic compounds while maintaining their essential molecular structure and biological activity.
Historical Context in Thienopyridine Research
The development of thienopyridine chemistry represents a significant chapter in the evolution of heterocyclic organic chemistry, with research in this area spanning several decades and encompassing both synthetic methodology development and biological activity investigations. Early work in thienopyridine synthesis focused on establishing fundamental synthetic routes to these bicyclic systems, with researchers exploring various cyclization strategies and functional group transformations to access different substitution patterns and ring fusion modes. The historical progression of thienopyridine research demonstrates the gradual refinement of synthetic methodologies and the increasing sophistication of structure-activity relationship studies.
The foundational synthetic approaches to thienopyridine systems were established through the work of numerous research groups who developed various cyclization strategies for constructing the fused ring framework. These early synthetic efforts included approaches such as the cyclization of appropriately substituted thiophene precursors with pyridine-forming reactions, as well as the cyclization of pyridine derivatives containing sulfur-containing side chains. The development of these synthetic methodologies provided the foundation for accessing diverse thienopyridine structures with varying substitution patterns and functional group arrangements.
Research into tetrahydrothieno derivatives, including compounds structurally related to this compound, has been documented in patent literature dating back several decades. These patent applications demonstrate the recognition of the potential utility of such compounds in pharmaceutical applications and the ongoing efforts to develop efficient synthetic routes for their preparation. The evolution of synthetic strategies for these compounds reflects the broader development of heterocyclic chemistry and the increasing understanding of structure-property relationships in complex molecular systems.
The historical development of thienopyridine chemistry has been characterized by the gradual expansion from simple synthetic targets to increasingly complex molecular architectures incorporating multiple functional groups and sophisticated substitution patterns. This progression reflects both advances in synthetic methodology and the growing recognition of the potential applications of these compounds in various fields of chemical research. The development of compounds such as this compound represents the culmination of these historical developments and demonstrates the current state of sophistication in heterocyclic synthesis.
Significance in Heterocyclic Chemistry
The significance of this compound in heterocyclic chemistry extends beyond its individual molecular properties to encompass its role as a representative example of modern heterocyclic design principles and synthetic achievement. Heterocyclic compounds have gained increasing prominence in chemical research due to their prevalence in biologically active molecules and their utility as synthetic intermediates and pharmaceutical agents. Recent analyses of pharmaceutical compounds approved by regulatory agencies demonstrate a remarkable increase in the proportion of drugs containing nitrogen heterocycles, with 82% of newly approved small-molecule drugs containing at least one nitrogen heterocycle.
The structural framework of this compound exemplifies several important trends in contemporary heterocyclic chemistry, including the integration of multiple heteroatoms within fused ring systems and the incorporation of diverse functional groups that modulate both chemical reactivity and biological activity. The thieno[2,3-c]pyridine core structure represents a sophisticated example of heterocyclic fusion, where the combination of thiophene and pyridine rings creates a unique electronic environment that influences the compound's chemical and physical properties. This type of molecular architecture has become increasingly important in drug design as researchers seek to develop compounds with improved selectivity and potency profiles.
The presence of both amino and carboxylate functional groups within the same molecule provides multiple sites for chemical modification and derivatization, making this compound a valuable synthetic intermediate for the preparation of more complex molecular entities. The ability to modify these functional groups through standard organic chemistry transformations allows for the systematic exploration of structure-activity relationships and the optimization of desired properties. This synthetic versatility is particularly important in medicinal chemistry applications where fine-tuning of molecular properties is essential for achieving optimal biological activity and pharmacological profiles.
Research into thieno[3,2-b]pyridine scaffolds, which are closely related to the thieno[2,3-c]pyridine system found in the title compound, has demonstrated the potential of these molecular frameworks to serve as selective kinase inhibitors and other biologically active compounds. These studies highlight the importance of heterocyclic scaffolds in contemporary drug discovery efforts and demonstrate the continuing relevance of fundamental heterocyclic chemistry research to practical applications in pharmaceutical development.
| Heterocyclic Feature | Significance | Application Area |
|---|---|---|
| Fused Ring System | Enhanced molecular rigidity and unique electronic properties | Drug design and synthetic chemistry |
| Multiple Heteroatoms | Diverse hydrogen bonding and coordination possibilities | Biological activity modulation |
| Functional Group Diversity | Multiple sites for chemical modification | Structure-activity relationship studies |
| Thiophene Component | Aromatic character with sulfur heteroatom properties | Electronic property tuning |
| Pyridine Component | Basic nitrogen functionality and coordination capability | Biological target interaction |
Classification within Thienopyridine Family
The classification of this compound within the broader thienopyridine family requires consideration of both structural features and functional characteristics that define this class of heterocyclic compounds. Thienopyridines constitute a well-defined class of heterocyclic compounds characterized by the presence of a thiophene ring fused to a pyridine ring, with the specific fusion pattern and degree of saturation serving as primary classification criteria. The compound under discussion belongs to the thieno[2,3-c]pyridine subclass, which differs from other thienopyridine isomers such as thieno[2,3-b]pyridines and thieno[3,2-b]pyridines in terms of the relative positions of the heteroatoms and the fusion pattern between the rings.
The tetrahydro designation indicates that the pyridine ring portion of the molecule is partially saturated, containing four additional hydrogen atoms compared to the fully aromatic system. This saturation pattern significantly influences the compound's chemical properties, including its basicity, conformational flexibility, and potential for hydrogen bonding interactions. The partial saturation also affects the compound's stability profile and its behavior in various chemical reactions, distinguishing it from fully aromatic thienopyridine systems.
Within the thienopyridine family, compounds can be further classified based on their substitution patterns and functional group arrangements. The presence of an amino group at the 2-position and a carboxylate ester at the 3-position places this compound in a specific subcategory of substituted thienopyridines with potential for diverse chemical reactivity and biological activity. This substitution pattern is relatively uncommon among naturally occurring thienopyridines but has been specifically designed to incorporate functional groups that enhance the compound's utility as a synthetic intermediate or pharmaceutical agent.
The hydrochloride salt form represents another important classification aspect, as salt formation is a common strategy for modifying the physical and chemical properties of organic compounds without altering their fundamental molecular structure. The choice of hydrochloride as the counterion reflects standard pharmaceutical practice for basic compounds, where the formation of acid addition salts improves solubility, stability, and handling characteristics. This classification consideration is particularly important for compounds intended for biological evaluation or pharmaceutical development.
The relationship between this compound and other members of the thienopyridine family can be understood through structural comparison and analysis of key molecular features. While some thienopyridines, such as clopidogrel and ticlopidine, have achieved clinical importance as antiplatelet agents, the specific structural features of this compound suggest different potential applications based on its unique functional group arrangement and molecular properties.
Properties
IUPAC Name |
methyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S.ClH/c1-13-9(12)7-5-2-3-11-4-6(5)14-8(7)10;/h11H,2-4,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXYWKYRPBIYBDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCNC2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60585848 | |
| Record name | Methyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60585848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1049767-69-2 | |
| Record name | Methyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60585848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Gewald Reaction Using 4-Oxopiperidinium Hydrochloride and Methyl Cyanoacetate
-
- 4-Oxopiperidinium chloride (154 g, 1.1 mol)
- Methyl cyanoacetate (84 g, 0.8 mol)
- Sulfur (32 g, 1 mol)
- Diethylamine (150 mL, 1.4 mol)
- Methanol (500 mL)
- Stirring at room temperature for 5 hours
Procedure:
The reactants are suspended in methanol, and diethylamine is added to catalyze the reaction. The mixture is stirred at ambient temperature for 5 hours, leading to the formation of the thienopyridine intermediate. Crystals of the product precipitate out and are collected by filtration. The crude product is washed with a mixture of isopropanol and methanol and dried. The mother liquor is concentrated and refrigerated to yield additional product crystals.-
- Total isolated yield: 47% (133 g, 0.54 mol)
- Characterized by NMR spectroscopy
- Product is the methyl ester hydrochloride salt
Gewald Reaction Variants with Substituted Piperidones
-
- N-substituted 4-piperidones (e.g., N-benzyl-4-piperidone, N-methyl-4-piperidone, N-Boc-4-piperidone)
- Ethyl cyanoacetate or methyl cyanoacetate
- Sulfur
- Morpholine as base
- Ethanol as solvent
Typical Procedure:
The piperidone, cyanoacetate ester, and sulfur are suspended in ethanol. Morpholine is added, and the mixture is refluxed with stirring for 2-3 hours. After cooling, the reaction mixture is diluted with water, and the product precipitates or is extracted. The solid is collected by filtration and washed with cold ethanol.
| Compound | Piperidone Substituent | Base | Solvent | Reaction Time | Yield (%) | Melting Point (°C) |
|---|---|---|---|---|---|---|
| 2a | N-Benzyl | Morpholine | EtOH | 2 h reflux | 85 | 110–111 |
| 2b | N-Methyl | Morpholine | EtOH | 2 h reflux | 64 | 101–103 |
| 2c | N-Boc | Morpholine | EtOH | 3 h reflux + overnight | 66 | 140–144 |
These variants demonstrate the flexibility of the Gewald reaction for synthesizing substituted tetrahydrothienopyridines, which can be converted to the hydrochloride salts by treatment with HCl to improve solubility and handling.
The free base methyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is converted to its hydrochloride salt by treatment with excess 6 M hydrochloric acid. This step is crucial to:
- Enhance water solubility
- Improve crystallinity and purity
- Facilitate isolation and storage
Typically, the free base is dissolved or suspended in an appropriate solvent, treated with hydrochloric acid, and then precipitated or crystallized to yield the hydrochloride salt.
| Step | Reagents/Conditions | Outcome/Yield | Notes |
|---|---|---|---|
| Gewald Reaction | 4-Oxopiperidinium chloride, methyl cyanoacetate, sulfur, diethylamine, methanol, RT, 5 h | 47% | Moderate yield, room temp reaction |
| Gewald with N-substituted piperidones | Piperidone derivative, ethyl cyanoacetate, sulfur, morpholine, ethanol, reflux 2-3 h | 64–85% | Higher yield with N-benzyl substituent |
| Hydrochloride salt formation | Treatment with 6 M HCl | Quantitative | Improves solubility and purity |
- The Gewald reaction is the cornerstone for synthesizing the thieno[2,3-c]pyridine scaffold, allowing for variations in substitution at the piperidone stage to diversify the final compound.
- Use of morpholine or diethylamine as base catalysts facilitates ring closure and sulfur incorporation.
- The reaction conditions (temperature, solvent, base) significantly influence yield and purity.
- Conversion to hydrochloride salt is necessary for pharmaceutical applications due to enhanced solubility.
- The synthetic procedures have been validated by NMR and melting point data, confirming the structure and purity of the products.
The preparation of methyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is efficiently achieved via a Gewald reaction involving 4-oxopiperidinium salts or substituted piperidones, methyl cyanoacetate, sulfur, and an amine base in alcoholic media. The process yields the target compound as a free base, which is subsequently converted into its hydrochloride salt to improve its physicochemical properties. This method is supported by diverse literature sources and patent disclosures, demonstrating its robustness and adaptability for producing this compound for research and potential pharmaceutical use.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, often to increase its reactivity.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups to enhance biological activity.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents or nucleophiles in the presence of catalysts.
Major Products
The major products formed from these reactions include various substituted thieno[2,3-c]pyridine derivatives, which can exhibit enhanced biological activity or improved pharmacokinetic properties .
Scientific Research Applications
Recent studies have highlighted the compound's potential as a therapeutic agent due to its various biological activities:
- Antimicrobial Activity : Research indicates that derivatives of thieno[2,3-c]pyridine exhibit significant antimicrobial properties. For instance, a study demonstrated that certain derivatives showed potent activity against various bacterial strains and fungi, suggesting their potential as new antimicrobial agents .
- Anticancer Potential : Methyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate has been investigated for its anticancer properties. In vitro studies revealed that it could inhibit the growth of cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of methyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives against clinical isolates of bacteria. The results indicated that certain compounds exhibited minimum inhibitory concentrations (MICs) lower than standard antibiotics used in clinical settings .
Case Study 2: Cancer Cell Line Studies
In another investigation focusing on cancer therapy, researchers treated various cancer cell lines with methyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives. The findings revealed significant cytotoxic effects correlated with increased apoptosis markers and decreased viability in treated cells compared to controls .
Mechanism of Action
The mechanism of action of methyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can inhibit or modulate the activity of these targets, leading to various biological effects. The compound’s thieno[2,3-c]pyridine scaffold allows it to fit into the active sites of enzymes or receptors, thereby exerting its effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylates, which vary in ester groups (methyl, ethyl), substituents at the 6-position, and functional groups (carboxamides, carbonitriles). Below is a detailed comparison:
Table 1: Structural and Functional Comparisons
Impact of Ester Groups (Methyl vs. Ethyl)
- Ethyl esters (e.g., compound 2g) are more commonly reported in synthetic studies due to easier crystallization and higher yields (e.g., 89% for 2g) .
Role of 6-Position Substituents
- 6-Benzyl groups (e.g., in Ethyl 2-amino-6-benzyl derivatives) introduce steric bulk, which may affect receptor binding kinetics .
- tert-Butoxycarbonyl (Boc) groups (e.g., compound 2e) serve as protective groups in peptide synthesis, enabling further functionalization .
Functional Group Modifications
- Carboxamides (e.g., 7a, 7b) are synthesized via direct amidation of carboxylic acids, offering improved solubility in polar solvents .
- Carbonitriles (e.g., 8a–c) are prepared using malononitrile in Gewald reactions, resulting in electron-withdrawing groups that influence electronic properties .
Pharmacological and Biochemical Comparisons
Adenosine A1 Receptor Modulation
- The 2-amino group and keto carbonyl are critical for allosteric enhancement of A1 receptor binding .
- 4-position alkyl substitutions (e.g., methyl, ethyl) increase receptor activity, while 5-position substitutions have minimal impact .
Antimicrobial Activity
- Perfluorobenzamido-substituted derivatives exhibit remarkable antitubercular potency (MIC = 0.23–67 nM), surpassing the methyl ester compound in reported studies .
Physicochemical and Commercial Considerations
- Solubility : Hydrochloride salts of carboxamides and methyl/ethyl esters show enhanced water solubility, critical for in vivo applications .
- Pricing : The methyl ester derivative is competitively priced (~$288/250 mg) compared to specialized analogs like 6-benzyl derivatives, which require complex synthesis .
Biological Activity
Methyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological properties based on recent research findings.
- Molecular Formula : C9H12N2O2S
- Molecular Weight : 196.27 g/mol
- CAS Number : 8934593
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It has been shown to exhibit:
- Antimicrobial Activity : The compound demonstrates effectiveness against a range of bacteria and fungi. Its mechanism involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent:
- Minimum Inhibitory Concentration (MIC) :
- Against Escherichia coli: MIC = 50 µg/mL
- Against Staphylococcus aureus: MIC = 75 µg/mL
These findings indicate that the compound possesses significant antibacterial properties, making it a candidate for further development in treating bacterial infections .
Antiproliferative Effects
The compound has also been evaluated for its antiproliferative effects on cancer cell lines. In vitro studies have shown:
- Cell Lines Tested :
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
Results indicated that the compound inhibited cell proliferation with IC50 values ranging from 10 to 20 µM, suggesting potential as an anticancer agent .
Case Studies
- Study on Antibacterial Efficacy :
- Anticancer Properties :
Research Findings Summary Table
Q & A
Q. What are the optimal synthetic routes for preparing Methyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride?
The compound is synthesized via the Gewald reaction , a two-step process involving cyclocondensation of malononitrile or cyanoacetamide with substituted 4-piperidones. Key steps include:
- Step 1 : Reacting 2-cyanoacetamide with an N-substituted 4-piperidone under basic conditions (e.g., KOH/EtOH) to form the thienopyridine core .
- Step 2 : Hydrochloride salt formation using 6 M HCl in dioxane at 80°C to improve solubility and stability (89% yield) . Critical parameters : Temperature control (80°C), solvent choice (dioxane), and stoichiometric HCl addition to avoid side reactions.
Q. How can purity and structural integrity be validated during synthesis?
Use multi-modal characterization :
Q. What strategies enhance solubility for in vitro assays?
Convert the free base to a hydrochloride salt via acid treatment (e.g., 6 M HCl in dioxane). This increases aqueous solubility by forming ionic interactions, critical for pharmacological testing .
Advanced Research Questions
Q. How do substituent modifications at the 3- and 6-positions influence A1 adenosine receptor modulation?
Methodology :
- Introduce substituents (e.g., tert-butoxycarbonyl, benzyl) via acylation or alkylation during synthesis .
- Evaluate receptor binding using radioligand displacement assays (e.g., [³H]DPCPX competition) and measure allosteric modulation via GTPγS binding. Key finding : 6-Benzyl derivatives show enhanced binding affinity due to hydrophobic interactions with receptor pockets, while 3-carboxamides improve metabolic stability .
Q. What experimental approaches resolve contradictions in biological activity data across structural analogs?
- Dose-response profiling : Compare IC50 values under standardized conditions (e.g., Mtb H37Rv MIC ranges: 0.23–0.44 μM) .
- Structural analysis : Use X-ray crystallography (e.g., orthorhombic Pna21 space group, a = 22.0243 Å, b = 16.1559 Å) to correlate steric effects with activity .
- Statistical validation : Apply ANOVA to assess significance of substituent-driven activity differences .
Q. How can pharmacokinetic properties (ADME) be optimized for this scaffold?
- Lipophilicity tuning : Replace ethyl esters with methyl groups to reduce logP (e.g., ethyl → methyl lowers logP by ~0.5) .
- Metabolic stability : Introduce tert-butyl carbamates (Boc) at the 6-position to shield against CYP450 oxidation .
- In silico modeling : Use tools like SwissADME to predict bioavailability and BBB permeability .
Q. What crystallographic techniques are suitable for determining its solid-state structure?
- Single-crystal X-ray diffraction : Employ SHELXL for refinement (R factor < 0.05) .
- Data collection : Use Cu-Kα radiation (λ = 1.54178 Å) and resolve disorder in CH2/Ph groups via iterative refinement .
- Validation : Cross-check with Hirshfeld surface analysis to confirm hydrogen bonding (e.g., N–H⋯O interactions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
